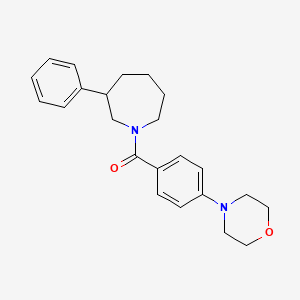
(4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Morpholinophenyl)(3-phenylazepan-1-yl)methanone , also known by its CAS number 2034472-82-5, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The structure of this compound can be broken down into two main components:
- Morpholinophenyl group : This moiety is known for its ability to interact with various biological targets.
- Phenylazepan group : This part adds to the compound's structural complexity and potential biological interactions.
The unique combination of these groups contributes to the compound's diverse biological activities.
Target Interactions
Research indicates that this compound may interact with multiple biological targets, including:
- Enzymes : Inhibition of specific enzymes involved in cellular proliferation.
- Receptors : Modulation of receptor activity that influences cell signaling pathways.
Mode of Action
The compound is believed to induce effects through:
- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle, particularly in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in overexpressed target cells.
Anticancer Properties
Recent studies have highlighted the efficacy of this compound in various cancer models. Notably, it has shown significant activity against:
| Cancer Type | Model Used | Efficacy Observed |
|---|---|---|
| Non-Small Cell Lung Cancer | Patient-derived xenografts | Complete regression in several cases |
| Breast Cancer | Cell line studies | Significant reduction in cell viability |
| Hepatocellular Carcinoma | In vivo models | Enhanced inhibition of tumor growth |
These findings suggest a promising role for this compound in cancer therapeutics.
Mechanistic Studies
In vitro studies have demonstrated that this compound can:
- Induce calcium release from the endoplasmic reticulum.
- Activate stress response pathways leading to apoptosis in cancer cells where Wolframin (WFS1) is overexpressed .
Clinical Relevance
A notable case study involved a patient with advanced non-small cell lung cancer who was treated with a formulation containing this compound. The patient exhibited a marked decrease in tumor size and improved overall health indicators after several treatment cycles. This case underscores the potential clinical applications of this compound .
Research Applications
In addition to its anticancer properties, this compound has been explored for its antimicrobial and antifungal activities. Similar compounds have shown effectiveness by disrupting pathogen cell walls or inhibiting essential enzymes.
属性
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(20-9-11-22(12-10-20)24-14-16-27-17-15-24)25-13-5-4-8-21(18-25)19-6-2-1-3-7-19/h1-3,6-7,9-12,21H,4-5,8,13-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAZDSLWSOZQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














